molecular formula C18H12Cl3NO2S B7459670 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide

2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide

Cat. No. B7459670
M. Wt: 412.7 g/mol
InChI Key: WKMXJTGQERUHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide, also known as TCS, is a chemical compound that has been widely used in scientific research for many years. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. TCS has been found to have a wide range of biological activities and has been studied extensively for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is not well understood. It is believed to exert its biological effects by binding to specific target molecules in cells. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes and to interfere with the function of certain proteins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce oxidative stress and to protect against cell damage.

Advantages and Limitations for Lab Experiments

2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is also stable and has a long shelf life. However, 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has some limitations. It is toxic and must be handled with care. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide can also be difficult to dissolve in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of new synthetic methods for 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Another area of interest is the study of the mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Further research is also needed to determine the potential uses of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in the treatment of various diseases. Additionally, research is needed to determine the safety and toxicity of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in humans.

Synthesis Methods

2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is synthesized by the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-phenyl aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide as the final product. The synthesis of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is relatively simple and can be carried out on a large scale.

Scientific Research Applications

2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been used extensively in scientific research for its various biological activities. It has been found to have antibacterial, antifungal, and antiviral properties. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and to have a protective effect on pancreatic beta cells.

properties

IUPAC Name

2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NO2S/c19-14-10-16(21)18(11-15(14)20)25(23,24)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMXJTGQERUHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide

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